5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of thiophene sulfonyl derivatives, including compounds similar to 5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride, involves reacting thiophene-2-sulfonyl chloride with amines, hydrazine, and sodium azide. These reactions lead to the formation of hydrazides, hydrazones, and sulfonamides, showcasing the compound's versatile reactivity profile (Cremlyn et al., 1981).
Molecular Structure Analysis
The molecular structure of thiophene sulfonyl derivatives is characterized by detailed spectroscopic analysis, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectra. These analyses provide insights into the compound's structural features and the effects of substituents on its overall molecular configuration (Cremlyn et al., 1981).
Chemical Reactions and Properties
Thiophene sulfonyl derivatives undergo various chemical reactions, including nucleophilic attacks leading to the formation of sulfonamides and the conversion of intermediates into sulfonyl chloride followed by further reactions to produce title sulfonamides. These reactions highlight the compound's chemical versatility and potential for further modification (Zhuo Chen et al., 2010).
Physical Properties Analysis
The physical properties of thiophene sulfonyl derivatives are closely related to their molecular structure. Spectroscopic methods are crucial for understanding these properties, providing detailed information on the compound's stability, molecular geometry, and electronic structure through analyses such as Density Functional Theory (DFT) (K. Sarojini et al., 2012).
Chemical Properties Analysis
The chemical properties of 5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride and related compounds are defined by their reactivity towards different chemical agents. Their ability to undergo a variety of chemical transformations, such as reactions with ammonia, hydrazine hydrate, sodium azide, and various amines, highlights the compound's functional diversity and potential applicability in synthetic chemistry (C. A. Obafemi, 1982).
Scientific Research Applications
Synthesis and Cytotoxicity Studies
- Synthesis of Aminomethylselenopheno[3,2-b]thiophene Sulfonamides : The compound has been synthesized through reactions involving thiophene-2-sulfonamides, studied for cytotoxicity against various human and mouse cell lines, including HT-1080, MH-22A, and others, indicating potential applications in cancer research (Arsenyan, Rubina, & Domracheva, 2016).
Antioxidant Properties
- Thiophenyl-chalcone Derivatives : A study on the synthesis of thiophenyl-chalcones derivatives and their antioxidant activities showed that compounds with similar structures to "5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride" exhibit high antioxidant activity (Sönmez, Gür, & Sahin, 2023).
Friedel-Crafts Sulfonylation
- Friedel-Crafts Sulfonylation in Ionic Liquids : Research has shown enhanced reactivity and yields in sulfonylation reactions of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride in ionic liquids, suggesting potential applications in chemical synthesis (Nara, Harjani, & Salunkhe, 2001).
Acyl Sulfonamide Development
- Development of Acyl Sulfonamide Agents : A study described the synthesis of a related compound, 5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt, highlighting its potential in pharmaceutical research (Yates, Kallman, Ley, & Wei, 2009).
Electrophilic Substitution Reactions
- Electrophilic Substitution in Benzimidazole Synthesis : The compound's structural analogs have been used in electrophilic substitution reactions for synthesizing derivatives of benzimidazole, relevant in medicinal chemistry (Illenzeer, El’chaninov, & Alexandrov, 2013).
Safety and Hazards
properties
IUPAC Name |
5-[[(4-chlorobenzoyl)amino]methyl]thiophene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3S2/c13-9-3-1-8(2-4-9)12(16)15-7-10-5-6-11(19-10)20(14,17)18/h1-6H,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAXMFYECKQLDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=C(S2)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370898 | |
Record name | 5-[(4-Chlorobenzamido)methyl]thiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
166964-34-7 | |
Record name | 5-[(4-Chlorobenzamido)methyl]thiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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